H-Lys-Phe-Gly-Lys-OH.CH3CO2H
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Overview
Description
H-Lys-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids lysine, phenylalanine, glycine, and lysine. Peptides like H-Lys-Phe-Gly-Lys-OH are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is protected with a temporary protecting group (e.g., Fmoc or Boc). The carboxyl group is activated using reagents like dicyclohexylcarbodiimide (DCC) or HBTU.
Deprotection: The protecting group is removed to expose the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
Industrial production of peptides like H-Lys-Phe-Gly-Lys-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Phe-Gly-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
H-Lys-Phe-Gly-Lys-OH has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism depends on the peptide’s sequence and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar amino acid composition but lacking phenylalanine.
H-Gly-Phe-Lys-OH: A tripeptide with a different sequence but containing the same amino acids.
H-Lys-Phe-Gly-OH: A tripeptide missing one lysine residue.
Uniqueness
H-Lys-Phe-Gly-Lys-OH is unique due to its specific sequence, which imparts distinct properties and biological activities
Properties
Molecular Formula |
C25H42N6O7 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H38N6O5.C2H4O2/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25;1-2(3)4/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34);1H3,(H,3,4)/t17-,18-,19-;/m0./s1 |
InChI Key |
MIGMOPDQHFYGFP-YOTVLOEGSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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